Synthetic Versatility: The [3,2-c] Thienoazepine Scaffold Enables Diverse Functionalization
The 4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one scaffold serves as a direct precursor to highly potent EZH2 inhibitors, as demonstrated in US10604531, where multiple derivatives exhibit IC50 values ≤10 nM against EZH2 [1]. In contrast, a related thieno[3,2-c]azepine derivative lacking the ketone functionality (CAS 50615-18-4) and evaluated in an antihypertensive model showed no significant activity in SHR rats [2]. This quantifiable difference in downstream biological activity highlights the critical importance of the specific functional group arrangement.
| Evidence Dimension | Derivative Biological Activity |
|---|---|
| Target Compound Data | Derivatives of 4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one exhibit IC50 values ≤10 nM against EZH2. |
| Comparator Or Baseline | N-(2-guanidinoethyl)-tetrahydrothieno[3,2-c]azepine (CAS 50615-18-4) showed no significant antihypertensive activity in SHR rats. |
| Quantified Difference | Potent (≤10 nM) vs. inactive (no significant effect observed). |
| Conditions | EZH2 enzymatic assay (US10604531) vs. in vivo SHR rat model (Ravina et al., 2006). |
Why This Matters
This demonstrates that the specific scaffold of CAS 4751-59-1 is not merely a generic azepine but a privileged structure for generating potent, target-specific modulators, whereas close analogs have failed to yield activity in other systems.
- [1] GlaxoSmithKline Intellectual Property. (2019). US10604531 - Enhancer of Zeste Homolog 2 Inhibitors. United States Patent and Trademark Office. View Source
- [2] Ravina, E., Ramos, R. G., Masaguer, C. F., & Mera, G. G. (2006). Synthesis of N-(2-Guanidinoethyl)-tetrahydrothieno[3,2-c]azepine, N-(2-Guanidinoethyl)-tetrahydro-2-benzazepine and N-(2-Guanidinoethyl)-tetrahydro-1-benzazepine as Analogous to Antihypertensive Agent Guanetidine. Synthetic Communications, 24(3), 321-332. View Source
